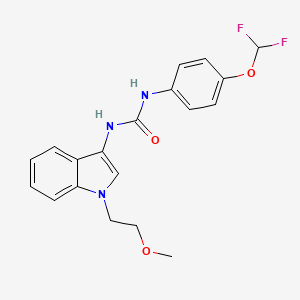

1-(4-(difluoromethoxy)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

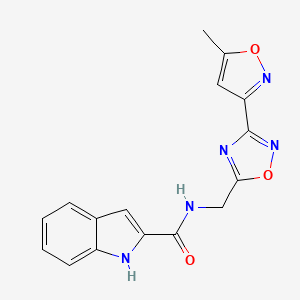

The compound “1-(4-(difluoromethoxy)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea” is a complex organic molecule that contains several functional groups . It has a difluoromethoxy group attached to a phenyl ring, a methoxyethyl group attached to an indole ring, and these two structures are connected by a urea linkage .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The presence of the difluoromethoxy group could potentially introduce interesting electronic effects due to the electronegativity of the fluorine atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions . For example, the urea linkage could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the difluoromethoxy group could potentially make the compound more lipophilic, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Environmental Health Perspectives

Research in environmental health has explored the widespread presence and potential health impacts of various compounds, including bisphenol A (BPA) and phthalates. Studies have highlighted the high potential for human exposure to these compounds due to their extensive use in consumer products and industrial applications. For example, BPA, used in polycarbonate plastics and epoxy resins, has been detected in significant concentrations in human urine samples, suggesting widespread exposure among the United States population (Calafat et al., 2004). Similarly, phthalate metabolites have been measured in urine samples to assess human exposure levels, reflecting the broad usage of phthalates as solvents, additives, and plasticizers in various products (Blount et al., 2000).

International Journal of Hygiene and Environmental Health

Further studies have estimated the intake of certain phthalates, like di(2-ethylhexyl)phthalate (DEHP), in children, raising concerns about potential health risks due to their developmental state and higher relative exposure compared to adults (Wittassek et al., 2007). This research underscores the importance of monitoring and regulating environmental contaminants to protect public health, particularly vulnerable populations like children.

Journal of Analytical Toxicology

Investigations into synthetic compounds, such as cannabimimetics, have identified urinary metabolites that can serve as biomarkers for exposure. These studies are crucial for understanding the pharmacokinetics and potential toxicological impacts of new synthetic substances on human health (Kavanagh et al., 2012).

Molecular Genetics and Metabolism

Nutritional management and supplementation strategies in the context of urea cycle disorders have been explored, highlighting the role of compounds like sodium phenylbutyrate in creating alternative pathways for nitrogen excretion and the implications for amino acid metabolism (Scaglia, 2010).

Environmental Research

Environmental exposure studies, such as those examining the levels of plasticizers like DINCH in populations, contribute to our understanding of the prevalence and potential health implications of exposure to alternative plasticizers as replacements for more well-known compounds like DEHP (Silva et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O3/c1-26-11-10-24-12-16(15-4-2-3-5-17(15)24)23-19(25)22-13-6-8-14(9-7-13)27-18(20)21/h2-9,12,18H,10-11H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTXWJNFAQSWJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2932438.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2932440.png)

![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2932441.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932446.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2932454.png)

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2932455.png)